N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide
Overview
Description
N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Scientific Research Applications
N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-ethylphenylamine with 4-formylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then purified and subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(4-ethylphenyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(4-ethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group may form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-(4-formylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of both an ethyl group and a formyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-13-3-7-15(8-4-13)18-17(20)12-21-16-9-5-14(11-19)6-10-16/h3-11H,2,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHSQCQPSAGKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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